6-Bromo-3-hydroxy-3-methylindolin-2-one 6-Bromo-3-hydroxy-3-methylindolin-2-one 6-Bromo-3-hydroxy-3-methylindolin-2-one is a natural product found in Anabaena constricta with data available.
Brand Name: Vulcanchem
CAS No.: 1190314-65-8
VCID: VC2559434
InChI: InChI=1S/C9H8BrNO2/c1-9(13)6-3-2-5(10)4-7(6)11-8(9)12/h2-4,13H,1H3,(H,11,12)
SMILES: CC1(C2=C(C=C(C=C2)Br)NC1=O)O
Molecular Formula: C9H8BrNO2
Molecular Weight: 242.07 g/mol

6-Bromo-3-hydroxy-3-methylindolin-2-one

CAS No.: 1190314-65-8

Cat. No.: VC2559434

Molecular Formula: C9H8BrNO2

Molecular Weight: 242.07 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3-hydroxy-3-methylindolin-2-one - 1190314-65-8

Specification

CAS No. 1190314-65-8
Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
IUPAC Name 6-bromo-3-hydroxy-3-methyl-1H-indol-2-one
Standard InChI InChI=1S/C9H8BrNO2/c1-9(13)6-3-2-5(10)4-7(6)11-8(9)12/h2-4,13H,1H3,(H,11,12)
Standard InChI Key IGRQAUGYEAXYJY-UHFFFAOYSA-N
SMILES CC1(C2=C(C=C(C=C2)Br)NC1=O)O
Canonical SMILES CC1(C2=C(C=C(C=C2)Br)NC1=O)O

Introduction

Chemical Structure and Identification

6-Bromo-3-hydroxy-3-methylindolin-2-one features a bicyclic structure composed of a fused indole and ketone system. This substituted indolinone contains a bromine atom at the 6-position and both a hydroxyl group and methyl group at the 3-position .

Chemical Identifiers and Properties

The compound can be precisely identified through various chemical identifiers as outlined in the table below:

PropertyValue
IUPAC Name6-bromo-3-hydroxy-3-methyl-1H-indol-2-one
CAS Registry Number1190314-65-8
Molecular FormulaC₉H₈BrNO₂
Molecular Weight242.07 g/mol
InChIInChI=1S/C9H8BrNO2/c1-9(13)6-3-2-5(10)4-7(6)11-8(9)12/h2-4,13H,1H3,(H,11,12)
SMILESCC1(C2=C(C=C(C=C2)Br)NC1=O)O

Table 1: Chemical identifiers and fundamental properties of 6-Bromo-3-hydroxy-3-methylindolin-2-one

Structural Characteristics

The compound possesses several key structural features that influence its chemical behavior:

  • A benzene ring fused to a five-membered lactam ring

  • A bromine substituent at the 6-position of the benzene ring

  • A tertiary alcohol at the 3-position, with the hydroxyl group and methyl substituent

  • An amide functional group in the lactam ring

The presence of these functional groups creates potential sites for hydrogen bonding and other intermolecular interactions, which may be relevant to its biological activity and physicochemical properties.

Physical and Chemical Properties

The physical and chemical properties of 6-Bromo-3-hydroxy-3-methylindolin-2-one are determined by its structural components and functional groups.

Physical Properties

Based on its structure and molecular weight, the compound is expected to be a crystalline solid at room temperature. The hydroxyl group contributes to potential hydrogen bonding capabilities, while the bromine atom adds lipophilicity and affects the electron distribution within the molecule .

Chemical Reactivity

The chemical reactivity of 6-Bromo-3-hydroxy-3-methylindolin-2-one is primarily governed by its functional groups:

  • The tertiary alcohol at the 3-position can participate in dehydration reactions or serve as a nucleophile

  • The amide group exhibits limited reactivity but can undergo hydrolysis under harsh conditions

  • The bromine substituent can participate in metal-catalyzed coupling reactions

  • The indolinone core can be modified through various chemical transformations

These reactive sites make the compound potentially valuable as an intermediate in the synthesis of more complex molecules with pharmaceutical applications.

Analytical Techniques for Characterization

Characterization of 6-Bromo-3-hydroxy-3-methylindolin-2-one typically involves several analytical techniques that provide information about its structure, purity, and properties.

Spectroscopic Methods

The primary spectroscopic methods used for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR provides information about the proton environments

    • ¹³C NMR reveals the carbon skeleton and functional groups

    • 2D NMR techniques like COSY, HSQC, and HMBC can confirm structural assignments

  • Mass Spectrometry

    • Provides molecular weight confirmation

    • Fragmentation patterns can help verify structural features

    • High-resolution mass spectrometry can determine exact mass and molecular formula

  • Infrared Spectroscopy

    • Identifies functional groups such as hydroxyl, amide, and aromatic rings

    • Provides information about hydrogen bonding interactions

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of 6-Bromo-3-hydroxy-3-methylindolin-2-one:

  • High-Performance Liquid Chromatography (HPLC)

    • Can determine purity percentages

    • Chiral HPLC can be used if enantiomeric separation is needed

  • Thin-Layer Chromatography (TLC)

    • Used for reaction monitoring

    • Can provide initial purity assessment

Current Research and Future Directions

Research on 6-Bromo-3-hydroxy-3-methylindolin-2-one and related indolinone derivatives continues to evolve, with several promising directions for future investigation.

Synthetic Optimization

Current research may focus on developing improved synthetic routes to 6-Bromo-3-hydroxy-3-methylindolin-2-one with:

  • Higher yields

  • Shorter reaction sequences

  • Stereoselective approaches

  • Environmentally friendly methodologies

Medicinal Chemistry Applications

The compound's potential in drug discovery may be explored through:

  • Structure-activity relationship studies

  • Target identification

  • Pharmacokinetic profiling

  • Molecular modeling and docking studies

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